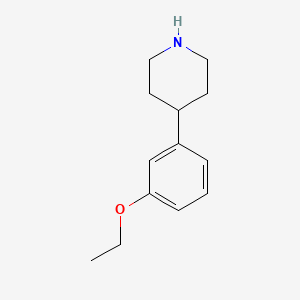
4-(3-Ethoxyphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethoxyphenyl)piperidine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is primarily used in research settings, particularly in the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)piperidine typically involves the construction of the piperidine ring via cycloaddition methods. One common approach is the [3+3] cycloaddition method, which is considered a vital strategy for synthesizing piperidine derivatives . Another method involves the hydrogenation of pyridine derivatives using palladium and rhodium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(3-Ethoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
4-(3-Ethoxyphenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-(3-Ethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is known that piperidine derivatives can interact with various enzymes and receptors in the body, influencing biological processes such as neurotransmission and cell signaling . For example, piperidine derivatives have been shown to modulate the activity of the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cancer progression .
類似化合物との比較
Similar Compounds
Dihydropyridine: A partially saturated derivative of pyridine, often used in pharmaceuticals.
Piperidine: The parent compound of 4-(3-Ethoxyphenyl)piperidine, widely used in organic synthesis and drug development.
Uniqueness
This compound is unique due to its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in research and development.
特性
CAS番号 |
946714-06-3 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC名 |
4-(3-ethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11/h3-5,10-11,14H,2,6-9H2,1H3 |
InChIキー |
VDNHZDJFNHSMQX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B15308120.png)
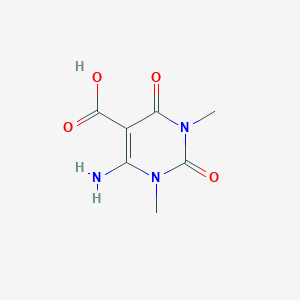
![Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15308129.png)
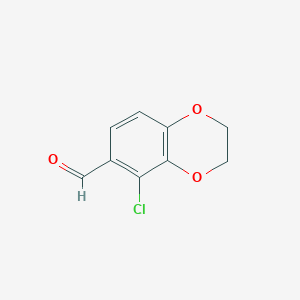


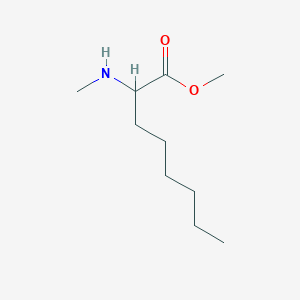
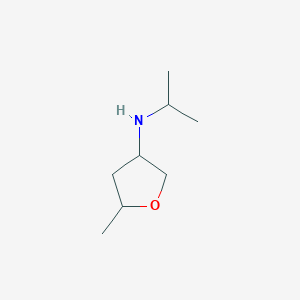



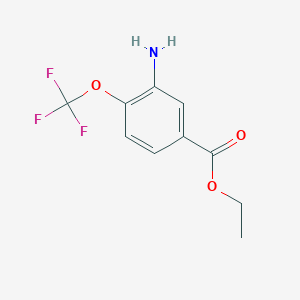
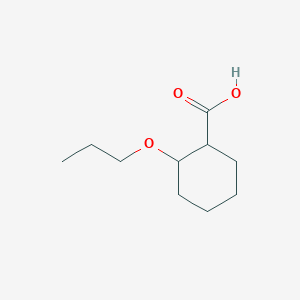
![1-[({6-Fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15308204.png)
